Cas no 1179665-68-9 (1-(3-Methylphenyl)cyclopentan-1-ol)

1-(3-Methylphenyl)cyclopentan-1-ol is a substituted cyclopentanol derivative featuring a 3-methylphenyl group at the 1-position. This compound is of interest in organic synthesis due to its sterically hindered tertiary alcohol functionality, which can serve as a versatile intermediate in the preparation of more complex molecules. The presence of the methyl group on the phenyl ring may influence reactivity and selectivity in subsequent transformations, such as oxidation or substitution reactions. Its structural features make it a potential candidate for applications in pharmaceuticals, agrochemicals, or specialty chemicals, where tailored molecular frameworks are required. The compound's stability and synthetic accessibility further enhance its utility in research and industrial settings.
1-(3-Methylphenyl)cyclopentan-1-ol structure
1179665-68-9 structure
Product Name:1-(3-Methylphenyl)cyclopentan-1-ol
CAS No:1179665-68-9
MF:C12H16O
MW:176.254843711853
MDL:MFCD12152933
CID:5157402
PubChem ID:11449781
Update Time:2025-06-12

1-(3-Methylphenyl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylphenyl)cyclopentan-1-ol
    • Cyclopentanol, 1-(3-methylphenyl)-
    • 1-(m-tolyl)cyclopentanol
    • 1-(3-Methylphenyl)cyclopentan-1-ol
    • MDL: MFCD12152933
    • Inchi: 1S/C12H16O/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9,13H,2-3,7-8H2,1H3
    • InChI Key: CSLUKAHITCIOTF-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC=C(C)C=2)CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2

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Additional information on 1-(3-Methylphenyl)cyclopentan-1-ol

Introduction to 1-(3-Methylphenyl)cyclopentan-1-ol (CAS No. 1179665-68-9)

1-(3-Methylphenyl)cyclopentan-1-ol (CAS No. 1179665-68-9) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopentane ring substituted with a 3-methylphenyl group and a hydroxyl group, which endows it with a diverse range of chemical and biological properties.

The molecular formula of 1-(3-Methylphenyl)cyclopentan-1-ol is C12H16O, and its molecular weight is approximately 180.25 g/mol. The compound's structure features a cyclopentane ring with a hydroxyl group at the 1-position, which is attached to a phenyl ring substituted with a methyl group at the 3-position. This unique arrangement of functional groups provides the compound with distinct chemical reactivity and potential for various applications in pharmaceutical research.

In recent years, 1-(3-Methylphenyl)cyclopentan-1-ol has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of research has been its role as a ligand for G protein-coupled receptors (GPCRs), which are key targets in drug discovery. Studies have shown that this compound can modulate the activity of certain GPCRs, making it a promising lead for the development of novel therapeutic agents.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the binding affinity and selectivity of 1-(3-Methylphenyl)cyclopentan-1-ol for several GPCRs, including the serotonin receptor (5-HT2A) and the dopamine receptor (D2). The results indicated that the compound exhibited moderate binding affinity for these receptors, suggesting its potential as a modulator of neurotransmitter systems. This finding opens up new avenues for exploring its use in treating neurological disorders such as depression and schizophrenia.

Beyond its interactions with GPCRs, 1-(3-Methylphenyl)cyclopentan-1-ol has also been studied for its anti-inflammatory properties. In vitro experiments have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This anti-inflammatory effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. These findings suggest that 1-(3-Methylphenyl)cyclopentan-1-ol could be a valuable candidate for developing new anti-inflammatory drugs.

In addition to its biological activities, the synthetic accessibility of 1-(3-Methylphenyl)cyclopentan-1-ol has been extensively explored. A recent publication in Organic Letters described an efficient synthetic route for preparing this compound using palladium-catalyzed cross-coupling reactions. The method involves the coupling of a bromocyclopentanol derivative with a 3-methylphenylboronic acid under mild conditions, yielding high yields and excellent purity. This synthetic approach not only simplifies the preparation process but also enhances the scalability of production, making it more feasible for large-scale applications.

The physical properties of 1-(3-Methylphenyl)cyclopentan-1-ol, such as its solubility and stability, are also important considerations for its use in pharmaceutical formulations. The compound is generally soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO), but its solubility in water is limited. To improve its aqueous solubility, various strategies such as salt formation or prodrug design can be employed. These modifications can enhance the bioavailability and pharmacokinetic properties of the compound, making it more suitable for therapeutic use.

In conclusion, 1-(3-Methylphenyl)cyclopentan-1-ol (CAS No. 1179665-68-9) is a versatile compound with promising applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic benefits, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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